molecular formula C17H13FN2O3S2 B2559790 (E)-N-(3-fluorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682783-42-2

(E)-N-(3-fluorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No. B2559790
CAS RN: 682783-42-2
M. Wt: 376.42
InChI Key: FJHWEBGMZTZFAP-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-fluorophenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a useful research compound. Its molecular formula is C17H13FN2O3S2 and its molecular weight is 376.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

4-Thiazolidinones, including those with furan-2-ylmethylene groups, have been investigated for their antimicrobial activities. For instance, Patel and Shaikh (2010) synthesized 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, demonstrating comparable antimicrobial activities to standard drugs against various bacterial and fungal species. Such compounds could be valuable in the development of new antimicrobial agents (Patel & Shaikh, 2010).

Anticancer Applications

The anticancer potential of 4-thiazolidinone derivatives has been a significant focus of research. Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives that showed promising anticancer activity by inhibiting tumor growth and angiogenesis in mouse models, indicating potential applications in anticancer therapy (Chandrappa et al., 2010). Another study by Tumosienė et al. (2020) on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, including those with furan and thiazolidinone moieties, exhibited significant anticancer activity against human glioblastoma and breast cancer cell lines, highlighting the potential of these compounds in cancer treatment (Tumosienė et al., 2020).

Anti-Inflammatory Applications

Research has also explored the anti-inflammatory properties of 4-thiazolidinone derivatives. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity, suggesting their potential use in treating inflammation-related disorders (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-(3-fluorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S2/c18-11-3-1-4-12(9-11)19-15(21)6-7-20-16(22)14(25-17(20)24)10-13-5-2-8-23-13/h1-5,8-10H,6-7H2,(H,19,21)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHWEBGMZTZFAP-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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